molecular formula C16H23N5O B2742362 2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine CAS No. 2379985-43-8

2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2742362
CAS No.: 2379985-43-8
M. Wt: 301.394
InChI Key: HEGBTHLEYRZBOU-UHFFFAOYSA-N
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Description

2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Triazole Group: The triazole group is introduced via a click chemistry reaction, often using azides and alkynes in the presence of a copper catalyst.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine-triazole intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole group, converting it to a more saturated form.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Saturated derivatives of the triazole group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The triazole group can coordinate with metal ions, influencing enzymatic activities. The piperidine moiety may interact with neurotransmitter receptors, modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in structure but with two triazole groups.

    4-Methyl-2-(2H-1,2,3-triazol-2-yl)pyridine: Lacks the piperidine moiety.

    2-(1,2,3-Triazol-4-yl)-4,5-dimethylpyridine: Contains additional methyl groups on the pyridine ring.

Uniqueness

2-methyl-4-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyridine is unique due to the combination of its three distinct functional groups: the triazole, piperidine, and pyridine moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-14-11-16(4-5-17-14)22-13-15-3-2-8-20(12-15)9-10-21-18-6-7-19-21/h4-7,11,15H,2-3,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGBTHLEYRZBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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